

Oxazine-170: Detailed Application Notes for Flow Cytometry

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Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

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Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine class of compounds. Initially recognized for its applications as a laser dye, its favorable photophysical properties, including a large Stokes shift and high quantum yield, have led to its exploration in various biological imaging and sensing applications. In the realm of flow cytometry, **Oxazine-170** presents an intriguing option for cellular analysis, particularly due to its spectral characteristics which allow for excitation by common laser lines and emission in the far-red spectrum, minimizing spectral overlap with other commonly used fluorochromes.

This document provides detailed application notes and suggested protocols for the use of **Oxazine-170** in flow cytometry for the analysis of cell viability, cell cycle, and cell proliferation. The provided protocols are intended as a starting point for experimental design and will likely require optimization for specific cell types and experimental conditions.

Properties of Oxazine-170

A comprehensive understanding of the physicochemical and spectral properties of **Oxazine-170** is crucial for its successful application in flow cytometry.

Property	Value	Reference
Molecular Formula	$C_{21}H_{22}N_3O \cdot ClO_4$	N/A
Molecular Weight	431.87 g/mol	N/A
Excitation Maximum (λ_{ex})	~621-623 nm	[1]
Emission Maximum (λ_{em})	~645-648 nm	[1]
Molar Extinction Coefficient (ϵ)	83,000 $cm^{-1}M^{-1}$ (in Methanol)	[2]
Quantum Yield (Φ)	0.63 (in Methanol)	[2]
Solubility	Soluble in organic solvents like methanol and ethanol.	[1][3]
Physical Appearance	Powder	N/A

Application 1: Cell Viability Assessment

Principle:

Oxazine-170 is a cell-permeant dye that can be used to differentiate between live and dead cells based on membrane integrity. In viable cells with intact membranes, the dye may be excluded or exhibit a basal level of fluorescence. In contrast, cells with compromised membranes, characteristic of late apoptosis or necrosis, will allow for increased intracellular accumulation of the dye, resulting in a significantly higher fluorescence signal.

Experimental Protocol:

Materials:

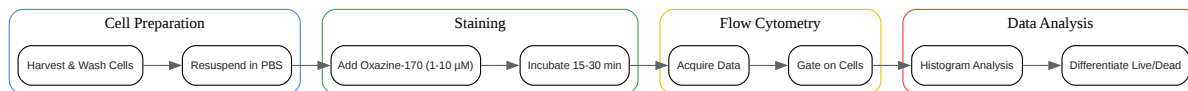
- **Oxazine-170** perchlorate
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Phosphate-buffered saline (PBS), pH 7.4
- Cell suspension of interest

- Flow cytometer with a red laser (e.g., 633 nm or similar) and appropriate emission filters (e.g., 660/20 nm bandpass).

Protocol:

- Prepare a 1 mM stock solution of **Oxazine-170** in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
- Harvest and wash cells: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with 1X PBS.
- Resuspend cells: Resuspend the cell pellet in 1X PBS or a suitable binding buffer at a concentration of 1×10^6 cells/mL.
- Staining: Add the **Oxazine-170** stock solution to the cell suspension to achieve a final concentration in the range of 1-10 μ M. This concentration should be optimized for your specific cell type and experimental conditions. A good starting point is 5 μ M.
- Incubate: Incubate the cells for 15-30 minutes at room temperature, protected from light.
- Wash (Optional): Washing the cells after staining is generally not required but can be performed to reduce background fluorescence if necessary. Centrifuge at 300 x g for 5 minutes and resuspend in 1X PBS.
- Acquisition: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.
- Analysis: Gate on the single-cell population and create a histogram of the **Oxazine-170** fluorescence. Live cells should exhibit low fluorescence, while dead cells will show a significant increase in fluorescence intensity.

Workflow for Cell Viability Assessment:



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Caption: Workflow for assessing cell viability using **Oxazine-170**.

Application 2: Cell Cycle Analysis

Principle:

Oxazine-170, as a DNA-binding dye, can be used for cell cycle analysis. The fluorescence intensity of the dye is proportional to the amount of DNA in the cell. Cells in the G2/M phase of the cell cycle will have twice the DNA content of cells in the G0/G1 phase and will therefore exhibit approximately double the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. A related dye, Oxazine 750, has been used for DNA content analysis.

Experimental Protocol:

Materials:

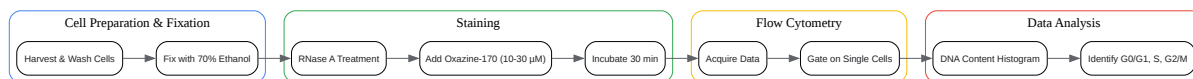
- **Oxazine-170** perchlorate
- DMSO
- PBS, pH 7.4
- 70% Ethanol (ice-cold) for fixation
- RNase A solution (100 µg/mL)
- Cell suspension

- Flow cytometer with a red laser and appropriate emission filters.

Protocol:

- Prepare a 1 mM stock solution of **Oxazine-170** in DMSO.
- Harvest and wash cells: Collect $1-2 \times 10^6$ cells per sample and wash twice with cold 1X PBS.
- Fixation: Resuspend the cell pellet in 100 μ L of cold 1X PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate: Incubate the cells at 4°C for at least 30 minutes. For longer storage, cells can be kept at -20°C.
- Wash: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with 1X PBS.
- RNase Treatment: Resuspend the cell pellet in 500 μ L of 1X PBS containing 100 μ g/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA and ensure the dye specifically binds to DNA.
- Staining: Add the **Oxazine-170** stock solution to a final concentration of 10-30 μ M. The optimal concentration should be determined empirically.
- Incubate: Incubate for 30 minutes at room temperature, protected from light.
- Acquisition: Analyze the samples on a flow cytometer.
- Analysis: Gate on the single-cell population and create a histogram of the **Oxazine-170** fluorescence. Identify the G0/G1, S, and G2/M phase populations based on their fluorescence intensity.

Workflow for Cell Cycle Analysis:



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Caption: Workflow for analyzing the cell cycle using **Oxazine-170**.

Application 3: Cell Proliferation (Dye Dilution)

Principle:

Cell proliferation can be monitored by dye dilution assays. A fluorescent dye that is retained within the cells is loaded into the parent generation. As the cells divide, the dye is distributed equally between the two daughter cells. Consequently, the fluorescence intensity of the daughter cells is halved with each cell division. By analyzing the fluorescence intensity of the cell population over time, the number of cell divisions can be determined. While not a conventional proliferation dye, the cell-permeant nature of **Oxazine-170** suggests its potential for this application, though this would require experimental validation.

Experimental Protocol (Suggested Starting Point):

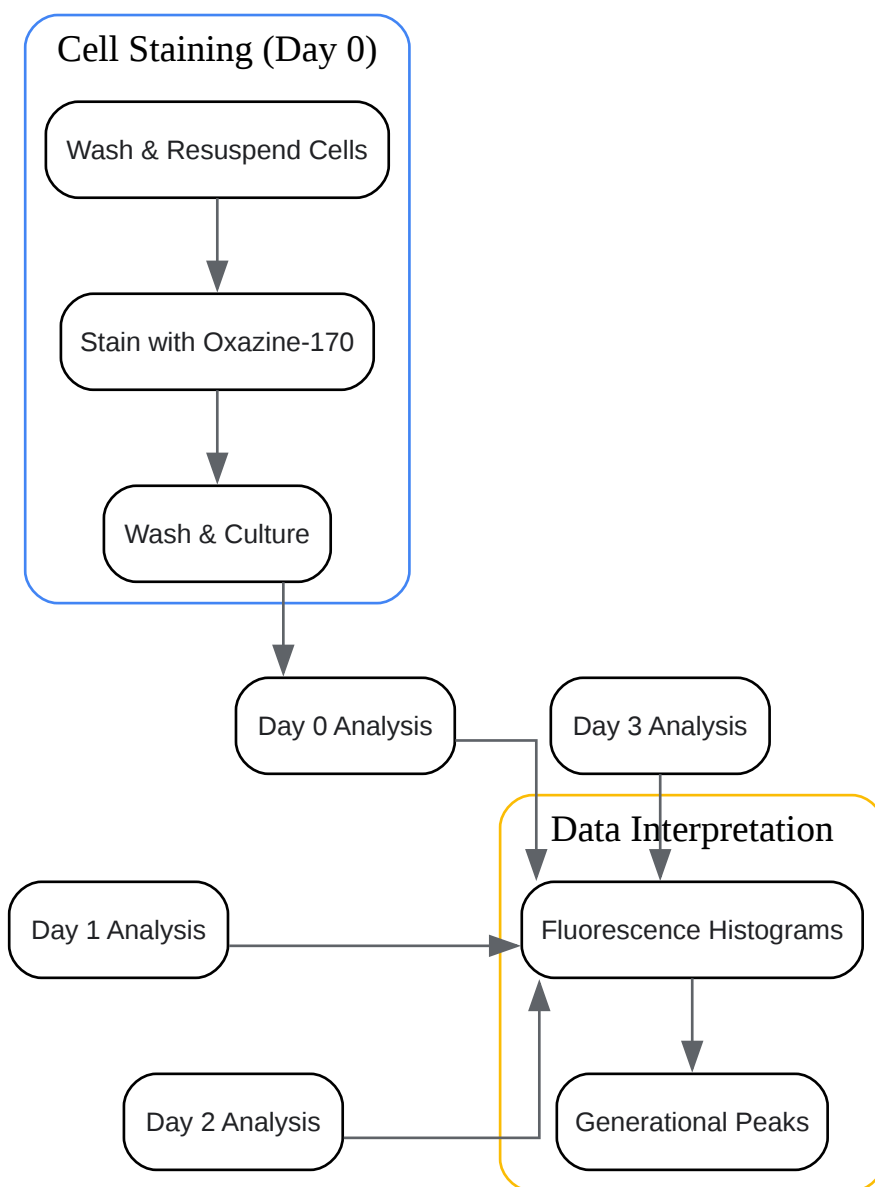
Materials:

- **Oxazine-170** perchlorate
- DMSO
- PBS, pH 7.4
- Complete cell culture medium
- Cell suspension
- Flow cytometer with a red laser and appropriate emission filters.

Protocol:

- Prepare a 1 mM stock solution of **Oxazine-170** in DMSO.
- Harvest and wash cells: Wash cells twice with serum-free medium or PBS.
- Resuspend cells: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS at a concentration of $1-10 \times 10^6$ cells/mL.
- Staining: Add the **Oxazine-170** stock solution to a final concentration that provides a bright, uniform signal with low toxicity. A starting range of 0.5-5 μ M is recommended for initial optimization.
- Incubate: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Wash: Quench the staining by adding an equal volume of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium to remove any unbound dye.
- Culture: Resuspend the stained cells in complete culture medium and culture under desired experimental conditions.
- Time-course Analysis: At various time points (e.g., 0, 24, 48, 72 hours), harvest a sample of the cells for flow cytometry analysis.
- Acquisition: Analyze the samples on a flow cytometer.
- Analysis: Gate on the live, single-cell population and create a histogram of the **Oxazine-170** fluorescence. Observe the progressive halving of fluorescence intensity in proliferating cells over time.

Workflow for Cell Proliferation Analysis:



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Caption: Workflow for tracking cell proliferation via dye dilution.

Data Presentation and Interpretation

For all applications, it is crucial to include appropriate controls:

- Unstained cells: To set the background fluorescence and voltage settings on the flow cytometer.

- Single-color controls: Essential for multicolor experiments to properly compensate for spectral overlap.
- Positive and negative controls: For viability and proliferation assays, include heat-killed or chemically-treated cells as a positive control for dead cells, and a known proliferating cell line as a positive control for proliferation.

Quantitative data should be summarized in tables for easy comparison between different experimental conditions. For cell cycle analysis, the percentage of cells in each phase (G0/G1, S, G2/M) should be calculated using appropriate cell cycle analysis software. For proliferation assays, metrics such as the division index and proliferation index can be calculated to quantify the extent of cell division.

Conclusion

Oxazine-170 is a promising far-red fluorescent dye with potential applications in flow cytometry for assessing cell viability, cell cycle, and cell proliferation. Its spectral properties make it a valuable tool for inclusion in multicolor panels, minimizing the need for complex compensation. The protocols provided here serve as a foundation for researchers to begin exploring the utility of **Oxazine-170** in their specific experimental systems. As with any new reagent, careful optimization and validation are essential to ensure accurate and reproducible results.

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References

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